molecular formula C28H27N3O6 B10951788 2-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

2-(3,4-dimethoxyphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B10951788
M. Wt: 501.5 g/mol
InChI Key: ILKJIAFYGRMLAU-MUFRIFMGSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and a quinoline backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the hydrazide: This step involves the reaction of 4-quinolinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the imine group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,4-DIMETHOXYPHENYL)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
  • (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid

Uniqueness

What sets 2-(3,4-DIMETHOXYPHENYL)-N’-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE apart from these similar compounds is its unique combination of a quinoline backbone with multiple methoxy groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C28H27N3O6/c1-33-23-11-10-18(14-24(23)34-2)22-15-20(19-8-6-7-9-21(19)30-22)28(32)31-29-16-17-12-25(35-3)27(37-5)26(13-17)36-4/h6-16H,1-5H3,(H,31,32)/b29-16+

InChI Key

ILKJIAFYGRMLAU-MUFRIFMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

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